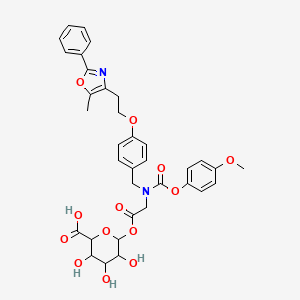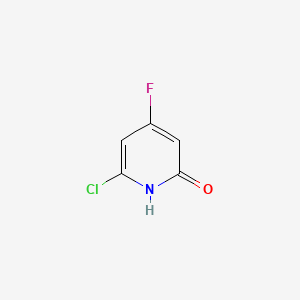
6-Chloro-4-fluoropyridin-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-4-fluoropyridin-2-OL is a heterocyclic compound that belongs to the class of fluorinated pyridines. It is characterized by the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts unique chemical and physical properties to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-chloro-4-fluoroaniline followed by thermal decomposition to yield the desired product . Another method involves the direct fluorination of 6-chloropyridin-2-ol using fluorinating agents such as Selectfluor .
Industrial Production Methods
Industrial production of 6-Chloro-4-fluoropyridin-2-OL often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-4-fluoropyridin-2-OL undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide and m-chloroperbenzoic acid are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as 6-methoxy-4-fluoropyridin-2-OL can be formed.
Oxidation Products: N-oxides of this compound are common oxidation products.
Reduction Products: Dehalogenated pyridines are typical reduction products.
Wissenschaftliche Forschungsanwendungen
6-Chloro-4-fluoropyridin-2-OL has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: The compound is used in the development of enzyme inhibitors and other biologically active molecules.
Industry: The compound is utilized in the production of agrochemicals, such as herbicides and insecticides.
Wirkmechanismus
The mechanism of action of 6-Chloro-4-fluoropyridin-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets . The compound can inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
6-Chloro-4-fluoropyridin-2-OL is unique due to the simultaneous presence of both chlorine and fluorine atoms on the pyridine ring. This dual substitution pattern imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of various biologically active compounds .
Eigenschaften
IUPAC Name |
6-chloro-4-fluoro-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClFNO/c6-4-1-3(7)2-5(9)8-4/h1-2H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSVZALOUDVJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(NC1=O)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
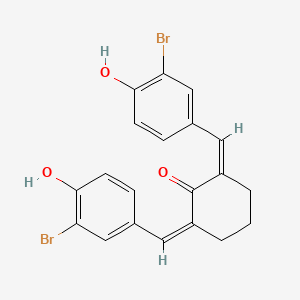
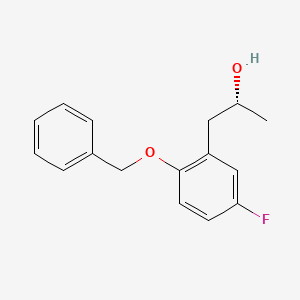

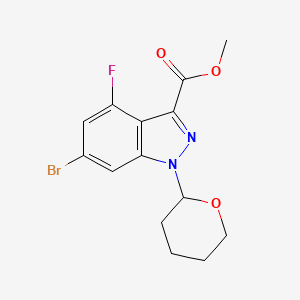
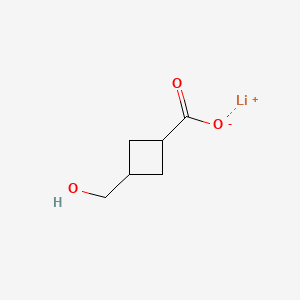
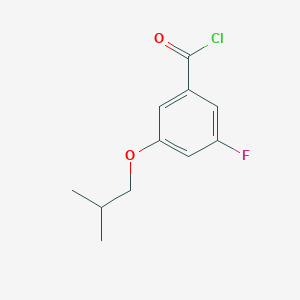
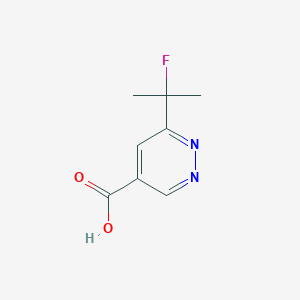
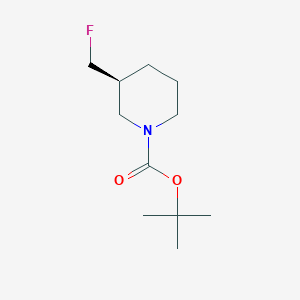
![3,5-Dibromo-1-[3-(4-methylphenoxy)propyl]-1H-1,2,4-triazole](/img/structure/B13910881.png)
![tert-butyl N-[(3S,5S)-5-(iodomethyl)-2-oxooxolan-3-yl]carbamate](/img/structure/B13910884.png)

![4-Bromo-6-chlorobenZo[b]thiophene-2-carboxylic acid](/img/structure/B13910907.png)
